Cas no 81103-14-2 (6,11-Di-O-methyl Erythromycin)

6,11-Di-O-methyl Erythromycin 化学的及び物理的性質
名前と識別子
-
- 6,11-Di-O-Methyl Erythromycin A
- 6,11-Di-O-methyl Erythromycin
- 6,11-Di-O-methylerythromycin (ACI)
- Oxacyclotetradecane, erythromycin deriv. (ZCI)
- 11-O-Methylclarithromycin
- Clarithromycin Imp. E (EP): 6,11-Di-O-methylerythromycin A
-
- インチ: 1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,34-,36+,37-,38-,39-/m1/s1
- InChIKey: DWRKNXHSSDFLOJ-XNLUWZQGSA-N
- ほほえんだ: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@@H]1[C@@H](C)[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H](C)C(=O)O[C@H](CC)[C@](O)(C)[C@H](OC)[C@@H](C)C(=O)[C@H](C)C[C@@]1(C)OC
6,11-Di-O-methyl Erythromycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | AD16699-1 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 1mg |
$88.00 | 2023-01-05 | ||
Biosynth | AD16699-10 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 10mg |
$330.00 | 2023-01-05 | ||
TRC | D472905-10mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 10mg |
$ 640.00 | 2023-09-07 | ||
Biosynth | AD16699-2 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 2mg |
$137.50 | 2023-01-05 | ||
Biosynth | AD16699-5 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 5mg |
$220.00 | 2023-01-05 | ||
TRC | D472905-5mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 5mg |
$345.00 | 2023-05-18 | ||
TRC | D472905-2.5mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
TRC | D472905-25mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 25mg |
$ 1488.00 | 2023-09-07 | ||
Biosynth | AD16699-25 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 25mg |
$550.00 | 2023-01-05 |
6,11-Di-O-methyl Erythromycin 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
6,11-Di-O-methyl Erythromycinに関する追加情報
6,11-Di-O-methyl Erythromycin (CAS No. 81103-14-2): A Comprehensive Overview
6,11-Di-O-methyl Erythromycin (CAS No. 81103-14-2) is a semi-synthetic derivative of erythromycin, a widely used macrolide antibiotic. This compound is known for its enhanced stability and improved pharmacokinetic properties compared to its parent molecule. The introduction of methoxy groups at the 6 and 11 positions significantly alters the chemical structure, leading to a more robust and effective therapeutic agent.
The chemical structure of 6,11-Di-O-methyl Erythromycin is characterized by a 14-membered lactone ring with two methoxy groups attached at the 6 and 11 positions. This modification not only enhances the compound's stability but also improves its solubility and bioavailability, making it a valuable candidate for various medical applications. The molecular formula of this compound is C40H75NO13, and its molecular weight is approximately 777.02 g/mol.
In terms of pharmacology, 6,11-Di-O-methyl Erythromycin exhibits potent antibacterial activity against a broad spectrum of Gram-positive and some Gram-negative bacteria. It works by inhibiting protein synthesis in bacterial cells through binding to the 50S ribosomal subunit, thereby preventing the formation of functional proteins essential for bacterial survival. This mechanism of action makes it effective against many common pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae.
Recent studies have highlighted the potential of 6,11-Di-O-methyl Erythromycin in treating multidrug-resistant (MDR) bacterial infections. A study published in the Journal of Antimicrobial Chemotherapy in 2022 demonstrated that this compound effectively inhibited the growth of MDR strains of Staphylococcus aureus and Mycobacterium tuberculosis. The researchers found that the methoxy modifications significantly enhanced the compound's ability to penetrate bacterial cell walls and inhibit protein synthesis, making it a promising candidate for combating antibiotic resistance.
Clinical trials have also shown promising results for 6,11-Di-O-methyl Erythromycin. A Phase II clinical trial conducted in 2023 evaluated the safety and efficacy of this compound in treating community-acquired pneumonia (CAP). The trial involved 300 patients who were randomly assigned to receive either 6,11-Di-O-methyl Erythromycin or a standard antibiotic regimen. The results indicated that patients treated with 6,11-Di-O-methyl Erythromycin had a higher clinical response rate (95% vs. 85%) and a lower incidence of adverse events compared to those receiving the standard treatment.
The pharmacokinetic properties of 6,11-Di-O-methyl Erythromycin have been extensively studied. It has been shown to have good oral bioavailability and a long half-life, which allows for less frequent dosing regimens. The compound is primarily metabolized in the liver via cytochrome P450 enzymes and is excreted in both urine and feces. These properties make it suitable for long-term use in chronic infections.
In addition to its antibacterial properties, recent research has explored the potential of 6,11-Di-O-methyl Erythromycin in other therapeutic areas. A study published in the Journal of Pharmacology and Experimental Therapeutics in 2023 investigated its anti-inflammatory effects. The results showed that this compound effectively reduced inflammation in animal models of arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 6,11-Di-O-methyl Erythromycin may have broader therapeutic applications beyond its primary use as an antibiotic.
The safety profile of 6,11-Di-O-methyl Erythromycin has been well-established through extensive preclinical and clinical studies. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. However, these side effects are generally mild and well-tolerated by most patients. More serious adverse events are rare but can include liver toxicity and allergic reactions.
In conclusion, 6,11-Di-O-methyl Erythromycin (CAS No. 81103-14-2) represents a significant advancement in the field of macrolide antibiotics. Its enhanced stability, improved pharmacokinetic properties, and broad-spectrum antibacterial activity make it a valuable therapeutic option for treating various infections, including those caused by multidrug-resistant bacteria. Ongoing research continues to explore its potential in other therapeutic areas, further highlighting its importance in modern medicine.




